molecular formula C7H6N4O B13785638 (2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide

(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide

Cat. No.: B13785638
M. Wt: 162.15 g/mol
InChI Key: CKSDOEFIXOLLQL-WAYWQWQTSA-N
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Description

(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide is a chemical compound with a unique structure that includes a cyano group and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide typically involves the reaction of pyrazine-2-carbaldehyde with cyanoacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide involves its interaction with specific molecular targets. The cyano group and pyrazine ring play crucial roles in its activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)ethylidene: A similar compound with an ethylidene group instead of an acetamide group.

    (2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)propionamide: Another related compound with a propionamide group.

Uniqueness

(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a cyano group and a pyrazine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H6N4O

Molecular Weight

162.15 g/mol

IUPAC Name

(2Z)-2-cyano-2-(1H-pyrazin-2-ylidene)acetamide

InChI

InChI=1S/C7H6N4O/c8-3-5(7(9)12)6-4-10-1-2-11-6/h1-2,4,11H,(H2,9,12)/b6-5-

InChI Key

CKSDOEFIXOLLQL-WAYWQWQTSA-N

Isomeric SMILES

C1=CN=C/C(=C(\C#N)/C(=O)N)/N1

Canonical SMILES

C1=CN=CC(=C(C#N)C(=O)N)N1

Origin of Product

United States

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